molecular formula C12H9BrN4 B8701327 (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine

Cat. No. B8701327
M. Wt: 289.13 g/mol
InChI Key: XNEOVBRXXLOYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405295B2

Procedure details

Tri-o-tolylphosphine (1.1 g) is added to a suspension of tris(dibenzylideneacetone)dipalladium (1.65 g) in degassed toluene (50 mL) and the mixture is stirred at room temperature for 15 minutes (min). 6,8-Dibromo-imidazo[1,2-a]pyrazine (5.0 g) is then added and the mixture is stirred at room temperature for 15 minutes more. Aniline (1.52 g) is added followed by potassium t-butoxide (2.84 g) and the mixture is stirred at room temperature for 72 hr. Water (150 mL) is added and the mixture is extracted with ethyl acetate (3×150 mL), the extracts are washed with water (1×100 mL) and brine (1×100 mL), dried over MgSO4, and evaporated in vacuo to afford a gum. Trituration with diethyl ether affords (6-bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine (4) as a brown solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
2.84 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[Br:23][C:24]1[N:25]=[C:26](Br)[C:27]2[N:28]([CH:30]=[CH:31][N:32]=2)[CH:29]=1.[NH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1.CC(C)([O-])C.[K+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(OCC)C.O>[Br:23][C:24]1[N:25]=[C:26]([NH:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[C:27]2[N:28]([CH:30]=[CH:31][N:32]=2)[CH:29]=1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.65 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br
Step Three
Name
Quantity
1.52 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
2.84 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 15 minutes (min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 15 minutes more
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 72 hr
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
the extracts are washed with water (1×100 mL) and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a gum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C=CN2)NC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.